molecular formula C15H19N3O3S B5827716 3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5827716
M. Wt: 321.4 g/mol
InChI Key: DZQOHKDTSLFMFN-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with ethoxy groups at the 3- and 4-positions, linked to a 1,3,4-thiadiazole ring bearing an ethyl group at the 5-position.

Properties

IUPAC Name

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-13-17-18-15(22-13)16-14(19)10-7-8-11(20-5-2)12(9-10)21-6-3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQOHKDTSLFMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

    Reduction: Formation of 3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)aniline.

    Substitution: Formation of 3,4-dihalobenzamide derivatives.

Scientific Research Applications

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Benzamide Derivatives

Compound Name Benzamide Substituents Thiadiazole Substituent Molecular Weight Notable Properties/Activities
3,4-Diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide 3,4-diethoxy 5-ethyl 307.37 High hydrophobicity; potential metabolic stability
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide (CAS 313502-21-5) 3,4-dimethyl 5-ethyl 261.34 Structural simplicity; inferred moderate bioactivity
3-Ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 310416-34-3) 3-ethoxy 5-propyl 291.37 Enhanced lipophilicity due to propyl group
4-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 556042-91-2) 4-cyano 5-ethyl 282.31 Electron-withdrawing cyano group; possible enzyme inhibition
3,4-Dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide 3,4-dichloro 5-ethyl 302.18 Anticancer potential inferred from halogenated analogs
2-Bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide 2-bromo 5-(2-chlorophenyl) N/A 100% mortality protection in preclinical studies

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., Ethoxy, Methoxy): The 3,4-diethoxy groups in the target compound enhance hydrophobicity and metabolic stability compared to smaller substituents like methyl. Ethoxy groups may improve membrane permeability, a critical factor in anticancer drug design .
  • Halogenated Derivatives (e.g., Chloro, Bromo): Bromo- and chloro-substituted analogs exhibit pronounced anticancer activity, as seen in , where bromo substitution conferred 100% protection against mortality in vivo. The electron-withdrawing nature of halogens may enhance binding to target proteins like DHFR (dihydrofolate reductase) .

Physicochemical Properties

  • Lipophilicity: The 5-ethyl group on the thiadiazole ring balances lipophilicity, aiding cellular uptake. Propyl or aryl substitutions (e.g., 5-(2-chlorophenyl) in ) increase hydrophobicity but may reduce solubility .

Biological Activity

3,4-Diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides and incorporates a thiadiazole moiety. The biological activity of such compounds has garnered significant interest due to their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activities associated with this specific compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2S. The compound features a benzamide core substituted with ethoxy groups and a thiadiazole ring. This structure is significant as it contributes to the compound's pharmacological properties.

Property Value
Molecular FormulaC13H18N4O2S
Molecular Weight286.37 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent anticancer activities. In vitro studies have shown that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.28 μg/mL against breast cancer (MCF-7) cells and 0.52 μg/mL against lung carcinoma (A549) cells .

Case Study: Cytotoxic Effects
In a study assessing the cytotoxic properties of thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on human colon cancer cell lines (HCT116) with GI50 values ranging from 3.29 to 10 μg/mL . The mechanism of action appears to involve disruption of tubulin polymerization, which is crucial for cell division.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. The presence of the thiadiazole ring enhances the ability of these compounds to interact with bacterial proteins and disrupt cellular processes .

Case Study: Antimicrobial Efficacy
In a comparative study on the antimicrobial activity of several thiadiazole derivatives, it was reported that compounds structurally related to this compound had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against gram-positive and gram-negative bacteria . This suggests a promising potential for developing new antibiotics based on this scaffold.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Like many benzamide derivatives, it may inhibit specific kinases involved in cancer progression.
  • DNA Interaction : Studies indicate that thiadiazole derivatives can intercalate with DNA, leading to apoptosis in cancer cells.
  • Protein Binding : The compound may bind to bacterial proteins essential for survival and replication.

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